2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
“2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid” is a carboxylic acid derivative with a complex structure that includes a spiro[3.3]heptane ring . It has a molecular weight of 183.21 .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13). This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. One common reaction is the Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid.Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.21 . The IUPAC name for this compound is 2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid .Scientific Research Applications
Pharmacokinetics and Tolerance in Healthy Volunteers
Research on similar compounds, such as DU-6859a (not directly 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid but a related fluoroquinolone), has shown insights into pharmacokinetics and tolerance levels. DU-6859a demonstrated good tolerance and pharmacokinetic properties in healthy volunteers, suggesting potential applications in drug development for similar compounds (Nakashima et al., 1995).
Allergic Reactions and Desensitization Protocols
Research has explored desensitization protocols for patients with aspirin-related urticaria-angioedema, providing a framework for managing allergic reactions to medications, which could be relevant for new compounds like 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid (Wong et al., 2000).
Odor Detection and Mixture Summation
Studies on the detection of mixtures of homologous carboxylic acids and coffee aroma compounds reveal the complexity of odor detection and mixture summation, which may have implications for the flavor and fragrance industry, including applications for structurally related compounds (Miyazawa et al., 2009).
Aspirin Use and COVID-19
The use of acetylsalicylic acid (aspirin) for primary prevention of cardiovascular disease has been associated with a lower likelihood of COVID-19 infection. This suggests potential anti-inflammatory and immunomodulatory effects of salicylates that could be explored for similar compounds (Merzon et al., 2021).
Platelet Aggregation and Cardiovascular Health
Studies on aspirin resistance and its impact on cardiovascular health could inform research into the effects of related compounds on platelet function and cardiovascular risk (Christiaens et al., 2002). This area of research may highlight the therapeutic potential of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid in cardiovascular disease management.
Future Directions
The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of 2-Acetyl-2-azaspiro[3It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Acetyl-2-azaspiro[3These properties are crucial for understanding the bioavailability of the compound .
properties
IUPAC Name |
2-acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-4-9(5-10)2-7(3-9)8(12)13/h7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXVKZZMLUUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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